2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one
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Overview
Description
2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one is a chlorinated organic compound with a unique structure that includes three chlorine atoms and a methyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-methylphenol (p-cresol) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process involves multiple steps, including the formation of intermediate compounds, which are then further chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially dechlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s electrophilic nature allows it to react with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as antimicrobial activity or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,4,6-Trichlorophenol
- 4-Methylcyclohexa-2,5-dien-1-one
Uniqueness
2,4,6-Trichloro-4-methylcyclohexa-2,5-dien-1-one is unique due to the presence of three chlorine atoms and a methyl group on the cyclohexadienone ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The specific arrangement of chlorine atoms and the methyl group influences its reactivity and applications in various fields.
Properties
CAS No. |
61305-66-6 |
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Molecular Formula |
C7H5Cl3O |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5Cl3O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3 |
InChI Key |
JXPVZFIYLBZUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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